3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that features a pyrrole ring substituted with a bromophenyl group and a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl-substituted compound with potential biological activities.
4-(2-Carboxyethyl)benzoic acid: A simpler analog that lacks the pyrrole ring but shares the carboxyethyl group.
Uniqueness
3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid is unique due to its combination of a bromophenyl group, a carboxyethyl group, and a pyrrole ring
Properties
Molecular Formula |
C20H16BrNO4 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-5-(2-carboxyethyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16BrNO4/c21-15-6-4-13(5-7-15)18-10-8-16(9-11-19(23)24)22(18)17-3-1-2-14(12-17)20(25)26/h1-8,10,12H,9,11H2,(H,23,24)(H,25,26) |
InChI Key |
ZKPMKOLIBHAKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.